molecular formula C24H18N2O5 B4595307 2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

Cat. No.: B4595307
M. Wt: 414.4 g/mol
InChI Key: BUFBZMOACKDSLN-UHFFFAOYSA-N
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Description

2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound that combines the structural features of diphenylamine and isatin derivatives. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry research.

Scientific Research Applications

2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential cytotoxic activity against cancer cell lines.

    Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the reaction of isatin derivatives with diphenylamine derivatives. One common method involves the condensation of isatin with diphenylamine in the presence of acetic anhydride and a suitable catalyst under reflux conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted aromatic or carbonyl compounds.

Mechanism of Action

The mechanism by which 2-(diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate exerts its effects involves interaction with cellular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cell proliferation, leading to cytotoxic effects. Additionally, it may interact with DNA or proteins, disrupting normal cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its combination of diphenylamine and isatin moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

[2-oxo-2-(N-phenylanilino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-21(26(17-9-3-1-4-10-17)18-11-5-2-6-12-18)16-31-22(28)15-25-20-14-8-7-13-19(20)23(29)24(25)30/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFBZMOACKDSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Reactant of Route 5
2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Reactant of Route 6
2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

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